Leucine enkephalin acetate salt

Opioid receptor pharmacology Radioligand binding GPCR selectivity

Leucine enkephalin acetate salt (CAS 81678-16-2, free base CAS 58822-25-6) is the acetate counter-ion form of the endogenous opioid pentapeptide Tyr-Gly-Gly-Phe-Leu, an agonist at both δ- and μ-opioid receptors with cloned receptor Ki values of 4.0 nM and 3.4 nM, respectively, and negligible κ-opioid affinity (Ki >1,000 nM). It is a natural cleavage product of proenkephalin, distributed throughout the mammalian CNS and peripheral tissues as a neurotransmitter/neuromodulator regulating nociception, stress responses, and reward pathways.

Molecular Formula C30H41N5O9
Molecular Weight 615.7 g/mol
Cat. No. B8078328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeucine enkephalin acetate salt
Molecular FormulaC30H41N5O9
Molecular Weight615.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N.CC(=O)O
InChIInChI=1S/C28H37N5O7.C2H4O2/c1-17(2)12-23(28(39)40)33-27(38)22(14-18-6-4-3-5-7-18)32-25(36)16-30-24(35)15-31-26(37)21(29)13-19-8-10-20(34)11-9-19;1-2(3)4/h3-11,17,21-23,34H,12-16,29H2,1-2H3,(H,30,35)(H,31,37)(H,32,36)(H,33,38)(H,39,40);1H3,(H,3,4)/t21-,22-,23-;/m0./s1
InChIKeyBAPJLGTVLSUVBN-RGRVRPFLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Leucine Enkephalin Acetate Salt – A Dual μ/δ Opioid Receptor Agonist Pentapeptide for Quantitative Neuropharmacology and Pain Research Procurement


Leucine enkephalin acetate salt (CAS 81678-16-2, free base CAS 58822-25-6) is the acetate counter-ion form of the endogenous opioid pentapeptide Tyr-Gly-Gly-Phe-Leu, an agonist at both δ- and μ-opioid receptors with cloned receptor Ki values of 4.0 nM and 3.4 nM, respectively, and negligible κ-opioid affinity (Ki >1,000 nM) [1]. It is a natural cleavage product of proenkephalin, distributed throughout the mammalian CNS and peripheral tissues as a neurotransmitter/neuromodulator regulating nociception, stress responses, and reward pathways . The acetate salt hydrate formulation (≥95% HPLC purity, molecular formula C₂₈H₃₇N₅O₇ · xC₂H₄O₂ · yH₂O) is supplied as a lyophilized powder stored at −20°C and is routinely employed as a mass spectrometry calibration standard, an opioid receptor pharmacology reference, and a benchmark endogenous ligand in comparative enkephalin structure-activity studies .

Why Met-Enkephalin, DADLE, DAMGO, or TFA Salt Forms Cannot Substitute for Leucine Enkephalin Acetate Salt in Experimental Protocols


Although the enkephalin family shares an N-terminal Tyr-Gly-Gly-Phe tetrapeptide core, the C-terminal residue (Leu⁵ vs. Met⁵) drives materially different receptor selectivity profiles, sodium-sensitivity shifts, oxidative stability, and metabolic degradation kinetics [1][2]. Synthetic stabilized analogs such as DADLE ([D-Ala², D-Leu⁵]-enkephalin) report markedly extended half-lives and altered μ/δ discrimination ratios relative to the native pentapeptide, rendering them non-interchangeable with endogenous-sequence leucine enkephalin in assays where native signaling dynamics or peptidase susceptibility is the parameter of interest [3]. Furthermore, the salt form profoundly affects biocompatibility: standard SPPS-derived TFA salt peptides retain 10–30% residual trifluoroacetate by weight, which can induce cytotoxicity in cell-based assays and confound in vivo pharmacokinetic readouts—whereas acetate counter-ion formulations reduce TFA carryover to <1%, making them the mandated form for cell viability, receptor internalization, and preclinical candidate studies [4]. Substituting any of these alternatives without quantitative justification risks non-overlapping structure-activity relationships, divergent assay baselines, and incomparable pharmacokinetic profiles.

Quantitative Differentiation Evidence: Leucine Enkephalin Acetate Salt Versus Closest Comparators in Published Assays


Evidence Item 1: Cloned μ- vs. δ-Opioid Receptor Binding Selectivity Profile – Leu-Enkephalin vs. Met-Enkephalin

In competition binding assays against cloned human opioid receptors transiently expressed in COS cells, leucine enkephalin exhibits balanced high-affinity binding to both μ- and δ-opioid receptors with Ki values of 3.4 nM (μ) and 4.0 nM (δ), resulting in a μ/δ Ki ratio of approximately 0.85, alongside negligible κ-opioid affinity (Ki >1,000 nM) [1]. In contrast, methionine enkephalin displays pronounced δ-selectivity with a reported δ Ki in the 2–7 nM range and μ Ki of 19–28 nM, yielding a 3- to 14-fold lower μ-affinity compared to δ [2]. This quantitative divergence in μ/δ affinity balance—approximately one order of magnitude greater μ-component for Leu-enkephalin—means that the two 'natural enkephalins' cannot be treated as interchangeable endogenous opioid ligands in any experiment where dual receptor engagement or counterbalanced μ/δ signaling is under investigation.

Opioid receptor pharmacology Radioligand binding GPCR selectivity

Evidence Item 2: Functional Agonist Potency in the Mouse Vas Deferens (MVD) δ-Selective Bioassay – Leu-Enkephalin vs. DADLE

Leucine enkephalin inhibits electrically stimulated contractions in the mouse vas deferens—a prototypic δ-opioid receptor bioassay—with an IC₅₀ of 11.4 nM . In the same preparation, the synthetic analog DADLE ([D-Ala², D-Leu⁵]-enkephalin) is the most potent enkephalin congener reported, with approximately 10-fold higher activity attributable to combined D-Ala²-mediated aminopeptidase resistance and D-Leu⁵ conformational stabilization [1]. This functional potency gap establishes leu-enkephalin as the requisite native-sequence reference standard against which DADLE and other stabilized analogs must be benchmarked, rather than as a 'lower-potency' compound to be discarded in favor of synthetic derivatives. The quantitative relationship—approximately one order of magnitude lower MVD IC₅₀ for the native peptide—is a direct consequence of rapid tissue peptidase degradation, and it is precisely this endogenous turnover rate that makes leu-enkephalin the correct probe for detecting peptidase inhibitor synergism, rather than a flaw that synthetic analogs correct.

Isolated tissue bioassay Opioid functional activity Mouse vas deferens

Evidence Item 3: Proteolytic Half-Life in Human Serum – Native Leu-Enkephalin vs. Pseudopeptide and D-Ala² Analogs

Using an HPLC-based assay with human serum, unmodified leucine enkephalin exhibits a degradation half-life (t₁/₂) of 12 minutes, reflecting rapid cleavage by serum aminopeptidases and enkephalinases [1]. In the same study, a [D-Ala²]-leucine enkephalin analog showed an approximately 10-fold increase in stability, while a pseudopeptide analog bearing an additional C-terminal backbone modification (Ψ[CH₂S] amide bond replacement) extended the half-life to >1,000 min—an approximately 83-fold stabilization [1]. This acute degradation susceptibility is not a liability to be engineered away but a defining experimental parameter: native leucine enkephalin's brief serum half-life makes it the only appropriate substrate for characterizing enkephalinase activity, screening peptidase inhibitors such as bestatin, thiorphan, or puromycin, and validating prodrug strategies where the release of intact native peptide must be confirmed by the reappearance of the parent 12-min degradation profile [2].

Peptide stability Proteolytic degradation Serum half-life

Evidence Item 4: Acetate Salt vs. TFA Salt Biocompatibility – Residual Counter-Ion Content and Cell-Based Assay Suitability

Standard Fmoc solid-phase peptide synthesis (SPPS) followed by TFA cleavage/lyophilization yields leucine enkephalin as a trifluoroacetate (TFA) salt containing 10–30% residual TFA by dry weight [1]. In contrast, acetate counter-ion formulations, produced via ion-exchange chromatography or gradient elution salt-exchange, reduce residual TFA content to <1%, at the cost of a 10–20% peptide mass loss during the exchange process and a 2–3 day increase in manufacturing cycle time [1]. This counter-ion difference becomes experimentally decisive in: (i) cell proliferation and apoptosis assays (MTT/CCK-8), where TFA carryover at ≥10% directly suppresses fibroblast, stem cell, and primary cell metabolic activity; (ii) receptor binding and kinase activity assays, where TFA's strongly electronegative fluorine atoms perturb local surface charge distributions at the ligand-receptor interface; and (iii) preclinical drug development, where FDA and pharmacopoeial guidelines strictly limit TFA residues in API candidates [1]. No published data demonstrate that TFA salt forms are equivalent to acetate salt forms in any of these contexts.

Peptide formulation Counter-ion toxicology In vitro assay compatibility

Evidence Item 5: Oxidative Stability Advantage – Leu-Enkephalin (Leu⁵) vs. Met-Enkephalin (Met⁵) C-Terminal Residue Chemistry

The sole structural difference between leucine enkephalin (Tyr-Gly-Gly-Phe-Leu) and methionine enkephalin (Tyr-Gly-Gly-Phe-Met) is the C-terminal residue: Leu⁵ versus Met⁵. Methionine contains a thioether (-S-CH₃) side chain susceptible to oxidation to methionine sulfoxide and methionine sulfone under ambient atmospheric oxygen, particularly in aqueous solution at physiological pH and temperature . Leucine, bearing an isobutyl side chain (-CH₂-CH(CH₃)₂), is chemically inert to oxidation under identical conditions . This differential oxidative liability means that Met-enkephalin stock solutions and assay incubations conducted over extended durations (>4–6 hours) accumulate oxidized species that exhibit altered receptor binding profiles and may confound concentration-response relationships, whereas Leu-enkephalin preparations remain chemically homogenous over the same time course. Physicochemical stability studies in buffered aqueous solution (pH 5.0, 40°C) report a shelf life (t₉₀%) of 48.13 days for native Leu-enkephalin and 50.9 days for its D-Ala² analog, confirming that the Leu residue does not introduce a pH-dependent degradation hot-spot beyond backbone hydrolysis [1].

Peptide oxidation Chemical stability Long-duration assays

Procurement-Driven Application Scenarios for Leucine Enkephalin Acetate Salt Based on Quantitative Differentiation Evidence


Scenario 1: Dual μ/δ Opioid Receptor Profiling Without Synthetic Agonist Confounds

In opioid receptor subtype deconvolution studies—particularly those using tissues or cell lines co-expressing μ- and δ-opioid receptors—leucine enkephalin acetate salt enables simultaneous engagement of both receptor populations with near-equivalent affinity (μ Ki = 3.4 nM, δ Ki = 4.0 nM; μ/δ ratio ≈ 0.85 [1]). This balanced activation profile eliminates the need for selective synthetic agonists (e.g., DAMGO for μ, DPDPE for δ) as 'gold standards,' instead providing an endogenous dual-agonist baseline against which the net effect of subtype-selective antagonists (naltrindole, CTAP) can be parsed. The acetate salt form is mandated here because TFA carryover (>10%) alters local pH and charge microenvironments at the GPCR ligand-binding interface, potentially shifting apparent Ki values [2]. Target users: academic neuropharmacology laboratories comparing endogenous vs. synthetic opioid signaling bias; pharmaceutical screening groups validating biased agonism at opioid receptor heteromers.

Scenario 2: Enkephalinase Inhibitor Screening and Peptidase Susceptibility Profiling

The rigorously quantified 12-min human serum half-life of native-sequence leucine enkephalin (Benovitz et al., 1985 [3]) makes it the sole valid substrate for screening enkephalinase inhibitors (bestatin, thiorphan, puromycin, amastatin, captopril) because the full degradation window is observable within a single experimental session. Stabilized analogs such as DADLE or [D-Ala²]-Leu-enkephalin mask peptidase activity entirely and thus yield false-negative results in inhibitor screens. The acetate salt is the appropriate formulation for co-incubation with live tissue preparations (e.g., rat intestinal mucosa, Ussing chamber transport studies) where TFA-induced cytotoxicity would confound tissue viability and permeability endpoints [4]. Target users: drug delivery and formulation groups developing oral peptide delivery systems; academic laboratories studying metabolic stability of neuropeptides at mucosal and blood-brain barriers.

Scenario 3: In Vivo Pharmacology and Preclinical Analgesic Candidate Benchmarking

For intrathecal, intravenous, or intracerebroventricular administration in rodent pain models (colorectal distension visceral pain, tail-flick, tail-pressure tests), leucine enkephalin acetate salt provides the endogenous-sequence reference required for distinguishing receptor-mediated analgesia from off-target effects [5]. The acetate formulation is compulsory for in vivo work because TFA salt residues (10–30% by weight) introduce a pH-perturbing, potentially cytotoxic co-administered agent that violates preclinical toxicology reporting standards and may independently modulate nociceptive thresholds [2]. At 1 mg/kg, leucine enkephalin demonstrably decreases visceromotor responses to colon distension in mice, providing a quantifiable in vivo efficacy benchmark for novel peptidase-protected enkephalin prodrugs [5]. Target users: contract research organizations (CROs) conducting preclinical analgesic efficacy studies; pharmaceutical companies developing next-generation enkephalin-based pain therapeutics.

Scenario 4: Mass Spectrometry Calibration and Bioanalytical Method Development

Leucine enkephalin acetate salt hydrate is a recognized mass spectrometry calibration standard for Q-Tof and LC-MS/MS platforms, used to calibrate the Q-Tof Micro hybrid triple quadrupole-orthogonal acceleration time-of-flight instrument in single-stage TOF mode . Its well-characterized molecular ion ([M+H]⁺ = 556.27 Da for free base) and fragmentation pattern, combined with the chemical homogeneity afforded by the oxidation-resistant Leu⁵ residue, make it a preferred calibrant over Met-enkephalin, which accumulates oxidized adducts (+16, +32 Da) that complicate spectral interpretation over extended acquisition runs. For bioanalytical laboratories quantifying endogenous enkephalin levels in plasma or CSF via LC-MS/MS, the acetate salt form's defined stoichiometry and low residual solvent profile enable accurate primary stock standard preparation gravimetrically, directly tied to the certified purity (≥95% HPLC ). Target users: core mass spectrometry facilities; clinical and preclinical bioanalytical laboratories developing validated assays for endogenous opioid peptide quantification.

Quote Request

Request a Quote for Leucine enkephalin acetate salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.